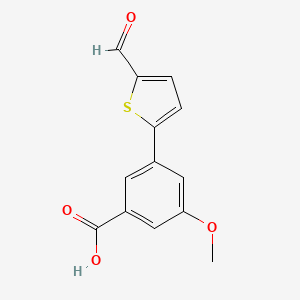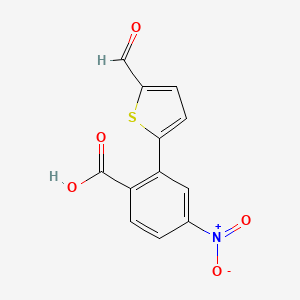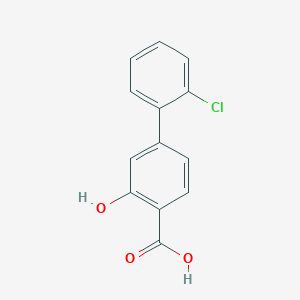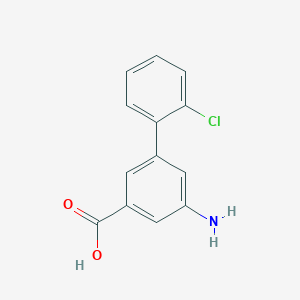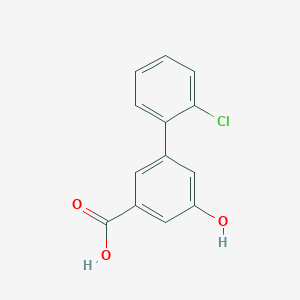
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid (FTBCA) is an organic compound with a molecular formula of C9H6ClOS. It is a colorless solid that is soluble in water and organic solvents. FTBCA has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. This article will provide an overview of FTBCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used as a catalyst in the synthesis of various organic compounds and has been studied for its ability to inhibit the growth of certain types of cancer cells. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been used to study the effects of oxidative stress on cells and to study the mechanisms of action of certain drugs.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% binds to certain proteins in the cell and alters their activity, leading to the inhibition of certain cellular processes. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% can inhibit the growth of certain types of cancer cells, as well as reduce inflammation and oxidative stress. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been shown to possess anti-bacterial and anti-viral properties.
Advantages and Limitations for Lab Experiments
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is a relatively inexpensive and easily available compound, making it an attractive choice for lab experiments. In addition, it is soluble in water and organic solvents, making it easy to work with. However, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has a limited shelf life and is sensitive to light and heat, making it difficult to store for long periods of time.
Future Directions
The potential applications of 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% are still being explored. Possible future directions for research include further investigation into its mechanism of action, its effects on other types of cells, and its potential applications in the fields of organic synthesis and medicinal chemistry. In addition, further research into its biochemical and physiological effects, as well as its potential side effects, could lead to new and improved treatments for various diseases. Finally, further research into its use as an antioxidant could lead to new treatments for oxidative stress-related diseases.
Synthesis Methods
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% can be synthesized from the reaction of 4-chlorobenzoic acid with 5-formylthiophene in an acidic environment. The reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of 80 °C for 30 minutes. The reaction yields a white solid product with a yield of 95%.
properties
IUPAC Name |
2-chloro-4-(5-formylthiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAXRVRATXGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689515 |
Source


|
| Record name | 2-Chloro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-35-5 |
Source


|
| Record name | 2-Chloro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






